molecular formula C15H12N4 B1624658 1-(2-Benzylidenehydrazinyl)phthalazine CAS No. 67073-46-5

1-(2-Benzylidenehydrazinyl)phthalazine

Cat. No.: B1624658
CAS No.: 67073-46-5
M. Wt: 248.28 g/mol
InChI Key: SYXAITLZOCJTFH-YBEGLDIGSA-N
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Description

1-(2-Benzylidenehydrazinyl)phthalazine is a compound belonging to the class of phthalazine derivatives. Phthalazines are bicyclic N-heterocycles that have garnered significant attention due to their valuable biological and pharmacological activities. This compound, characterized by the presence of a benzylidenehydrazinyl group attached to the phthalazine ring, exhibits unique properties that make it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(2-Benzylidenehydrazinyl)phthalazine typically involves the condensation of phthalazine derivatives with benzylidenehydrazine. One common method includes the reaction of phthalazine with benzaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in ethanol, leading to the formation of the desired compound in good yields .

Industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes. The use of readily available starting materials and straightforward reaction conditions makes the synthesis of this compound feasible for larger-scale production.

Chemical Reactions Analysis

1-(2-Benzylidenehydrazinyl)phthalazine undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Benzylidenehydrazinyl)phthalazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Benzylidenehydrazinyl)phthalazine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis and tumor growth . The compound’s ability to bind to specific receptors and enzymes leads to its biological effects, such as cytotoxicity against cancer cells and antimicrobial activity.

Comparison with Similar Compounds

1-(2-Benzylidenehydrazinyl)phthalazine can be compared with other phthalazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the benzylidenehydrazinyl group, which imparts distinct biological activities and chemical reactivity. Its ability to act as a radical scavenger and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

67073-46-5

Molecular Formula

C15H12N4

Molecular Weight

248.28 g/mol

IUPAC Name

N-[(Z)-benzylideneamino]phthalazin-1-amine

InChI

InChI=1S/C15H12N4/c1-2-6-12(7-3-1)10-16-18-15-14-9-5-4-8-13(14)11-17-19-15/h1-11H,(H,18,19)/b16-10-

InChI Key

SYXAITLZOCJTFH-YBEGLDIGSA-N

SMILES

C1=CC=C(C=C1)C=NNC2=NN=CC3=CC=CC=C32

Isomeric SMILES

C1=CC=C(C=C1)/C=N\NC2=NN=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NN=CC3=CC=CC=C32

solubility

6.4 [ug/mL]

Origin of Product

United States

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